N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with chlorine and methyl groups at the 5- and 4-positions, respectively. The benzamide moiety is functionalized with a morpholinosulfonyl group at the para position. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity (due to the chloro and methyl groups) and enhanced solubility (via the polar morpholine ring). The compound’s design aligns with pharmacophores known for targeting enzyme or receptor systems, though its specific biological activity requires further investigation. Its synthesis likely involves coupling a 5-chloro-4-methylbenzo[d]thiazol-2-amine derivative with 4-(morpholinosulfonyl)benzoyl chloride under standard amidation conditions .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-15(20)6-7-16-17(12)21-19(28-16)22-18(24)13-2-4-14(5-3-13)29(25,26)23-8-10-27-11-9-23/h2-7H,8-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJNEDMCVYQVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Introduction of Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced by reacting the benzothiazole intermediate with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the coupling of the morpholinosulfonyl-substituted benzothiazole with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, derivatives of benzothiazole are often investigated for their potential as drugs. This compound could be explored for its efficacy in treating diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA or inhibit enzyme activity, while the morpholinosulfonyl group may enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Benzothiazole vs. Thiazole Derivatives: Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (compound 50, ) replace the benzothiazole core with a simpler thiazole ring.
- Substituent Positioning: In 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ), the morpholine group is attached via a methylene linker to the thiazole ring rather than as a sulfonyl substituent on the benzamide. This increases flexibility but reduces the electron-withdrawing effect of the sulfonyl group, impacting electronic distribution and solubility .
Benzamide Functionalization
- Sulfonyl Group Variations: The target compound’s morpholinosulfonyl group contrasts with dimethylsulfamoyl in N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (). Morpholine’s oxygen atoms enhance hydrogen-bonding capacity, improving aqueous solubility compared to dimethylamino groups .
- Piperazine vs. Morpholine: Derivatives like N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (compound 11, ) feature a 4-methylpiperazine group instead of sulfonyl.
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., compound 11, ) exhibit higher melting points (234.6–238.2°C) due to crystalline packing, whereas morpholine-containing compounds (e.g., 4d, ) show broader ranges (99.9–177.2°C) .
- Lipophilicity : The target compound’s LogP is estimated to be lower than compound 50 () due to morpholine’s polarity, favoring improved solubility .
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]amine. It has a molecular formula of C14H18ClN3OS and a molecular weight of approximately 305.83 g/mol. The structure includes a benzothiazole moiety linked to a morpholino group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as an inhibitor of histone demethylases (KDMs). These enzymes play a critical role in epigenetic regulation of gene expression associated with cancer progression. Inhibitors targeting KDMs can lead to reactivation of tumor suppressor genes and reduction in tumor cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disruption of cell wall synthesis | |
| Anticancer | Cancer cell lines | Inhibition of histone demethylases |
Case Studies
- Antimicrobial Efficacy : A study screened various derivatives against standard bacterial strains, revealing that modifications to the benzothiazole ring significantly enhanced antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Activity : In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The morpholino group enhances binding affinity to target enzymes involved in critical cellular processes.
- Cellular Uptake : The lipophilicity conferred by the benzothiazole structure facilitates cellular penetration, allowing for effective intracellular action.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential coupling of chlorothiophene or benzothiazole precursors with sulfonamide intermediates. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Sulfonylation : Introduction of the morpholinosulfonyl group via nucleophilic substitution using morpholine and sulfonyl chloride in DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) achieve >90% purity .
- Critical parameters : Temperature control during sulfonylation prevents decomposition. Solvent polarity affects reaction kinetics and byproduct formation.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Key techniques :
- Data interpretation : Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation in the benzamide moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's antimicrobial activity?
- Methodology :
- Substituent variation : Compare analogs with modifications to the chloro-methyl (C5/C4) or morpholinosulfonyl groups. For example:
| Substituent | Biological Activity | Mechanistic Insight | Reference |
|---|---|---|---|
| Cl at C5, CH3 at C4 | IC50 = 1.2 µM (S. aureus) | Enhanced membrane penetration due to lipophilicity | |
| Replacement of morpholino with piperazine | Loss of activity (IC50 > 50 µM) | Morpholine’s H-bonding critical for target binding |
- Assays : Minimum inhibitory concentration (MIC) testing in Mueller-Hinton broth, coupled with molecular docking to enoyl-ACP reductase (FabI) .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?
- Root causes :
- Assay variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or cell culture conditions (e.g., serum protein binding) .
- Compound stability : Degradation under high humidity or UV light alters effective concentrations. Use LC-MS to monitor stability over 72 hours .
- Mitigation : Standardize protocols using CLSI guidelines and include internal controls (e.g., ciprofloxacin) for cross-study validation .
Q. How can computational methods predict metabolic pathways and toxicity risks for this compound?
- Approach :
- In silico prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfoxide formation at the morpholine ring) .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes. A >50% inhibition at 10 µM indicates high toxicity risk .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s anticancer potential, and how are false positives minimized?
- Models :
- Cell lines : NCI-60 panel for broad screening; prioritize MDA-MB-231 (triple-negative breast cancer) due to benzothiazole sensitivity .
- Controls : Include a ROS scavenger (e.g., NAC) to distinguish cytotoxic vs. oxidative stress-mediated effects .
- Dose optimization : Use 3D spheroid cultures to mimic tumor microenvironments; EC50 values in spheroids are typically 5–10× higher than monolayers .
Q. How to design a kinetic study to elucidate its enzyme inhibition mechanism (e.g., competitive vs. non-competitive)?
- Protocol :
- Enzyme source : Recombinant FabI (for antimicrobial studies) or HDAC (for anticancer studies) .
- Assay conditions : Vary substrate concentration (0.1–10× Km) with fixed inhibitor concentration.
- Analysis : Lineweaver-Burk plots:
- Competitive inhibition : Intersection at y-axis.
- Non-competitive : Intersection at x-axis.
- Data validation : Repeat with fluorescence polarization for real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
